N-(2-(4-(furan-2-carbonyl)piperazin-1-yl)-2-oxo-1-tosylethyl)-3-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a furan ring, a piperazine ring, a tosyl group, and an amide group. These functional groups could potentially confer a variety of chemical properties and biological activities to the compound .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the furan and piperazine rings would introduce a degree of rigidity into the molecule, while the tosyl and amide groups could participate in various types of intermolecular interactions .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. For example, the furan ring is aromatic and relatively stable, but can be reactive under certain conditions. The piperazine ring can act as a bidentate ligand, binding to metal ions or other electrophiles. The tosyl group is a good leaving group, which could make the compound susceptible to nucleophilic substitution reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple polar functional groups could make the compound soluble in polar solvents. The compound’s melting and boiling points, density, and other physical properties would depend on the strength of the intermolecular forces present .Safety and Hazards
Future Directions
Mechanism of Action
Target of action
The compound contains a piperazine ring, which is a common feature in many pharmaceuticals. Piperazine derivatives are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes .
Pharmacokinetics
The compound contains several functional groups that could potentially influence its ADME (Absorption, Distribution, Metabolism, and Excretion) properties. For instance, the piperazine ring and the furan group might enhance solubility and absorption, while the presence of metabolically labile bonds could influence the compound’s metabolic stability .
Properties
IUPAC Name |
N-[2-[4-(furan-2-carbonyl)piperazin-1-yl]-1-(4-methylphenyl)sulfonyl-2-oxoethyl]-3-methylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O6S/c1-18-8-10-21(11-9-18)36(33,34)24(27-23(30)20-6-3-5-19(2)17-20)26(32)29-14-12-28(13-15-29)25(31)22-7-4-16-35-22/h3-11,16-17,24H,12-15H2,1-2H3,(H,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YAHOTDHXRHVWLY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)C(C(=O)N2CCN(CC2)C(=O)C3=CC=CO3)NC(=O)C4=CC=CC(=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.